N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride
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Overview
Description
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16. This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutane ring substituted with two methyl groups and two amine groups.
Preparation Methods
Chemical Reactions Analysis
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The amine groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine groups.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride can be compared with other cyclobutane derivatives and diamines. Similar compounds include:
Cyclobutane-1,2-diamine: Lacks the methyl substitutions and has different reactivity and binding properties.
N1,N1-dimethylcyclobutane-1,3-diamine: Has fewer methyl groups, affecting its steric and electronic properties.
Cyclobutane-1,3-diamine: Without any methyl groups, it has different chemical and physical properties.
Properties
IUPAC Name |
1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6(9)5-7(8)10(3)4;;/h6-7H,5,9H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTCGPVKXQEUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N(C)C)N)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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